N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide
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Overview
Description
“N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide” is a complex organic compound that contains several functional groups and rings, including a pyrimidine ring, a pyrrolidine ring, and a thiophene ring . Pyrimidine is a basic aromatic ring present in many important biomolecules like DNA and RNA. Pyrrolidine is a saturated five-membered ring with one nitrogen atom, and thiophene is a five-membered aromatic ring with a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and thiophene rings are aromatic and planar, while the pyrrolidine ring is saturated and has a more flexible, non-planar structure .Chemical Reactions Analysis
This compound, like other pyrimidine and thiophene derivatives, could potentially undergo a variety of chemical reactions. For example, the pyrimidine ring could undergo substitution reactions at the carbon atoms, and the thiophene ring could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could enhance its solubility in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .Scientific Research Applications
Sulfonamide compounds, including N-(4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide, represent a significant class of synthetic bacteriostatic antibiotics. They have been used for therapy against bacterial infections and those caused by other microorganisms since their discovery before the introduction of penicillin in 1941. These compounds have evolved to find applications beyond antimicrobial activities, including therapy for glaucoma, inflammation, and even cancer treatment (Gulcin & Taslimi, 2018).
Antibacterial Applications
The role of sulfonamides has been well established in combating bacterial infections. They operate by inhibiting the bacterial synthesis of folic acid, an essential nutrient for DNA synthesis. This mechanism underscores their continued relevance in medical therapy and research focused on bacterial resistance mechanisms and the development of new sulfonamide derivatives with enhanced antibacterial properties (Baran et al., 2011).
Anticancer Potential
Recent studies have explored sulfonamides' anticancer potential, focusing on their ability to inhibit carbonic anhydrase IX and XII, associated with tumor growth and metastasis. This research avenue suggests sulfonamides, possibly including this compound, could be valuable in developing new cancer therapies (Carta, Scozzafava, & Supuran, 2012).
Role in Drug Development
The structural versatility of sulfonamides has been harnessed in drug development, leading to their incorporation in various therapeutic agents. Their ability to interact with different biological targets through hydrogen bonding and ionic interactions makes them suitable candidates for modification and optimization in drug design processes. This adaptability has allowed for the development of drugs with specific action mechanisms, tailored to treat a wide range of conditions effectively (Zhao et al., 2018).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, often show significant pharmacological activity . They have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They can also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The interaction of the compound with its targets likely involves binding to the active sites of these proteins, leading to changes in their function .
Biochemical Pathways
Given the targets mentioned above, it can be inferred that the compound may influence pathways related to pain perception (via the vanilloid receptor 1), cell growth and proliferation (via the insulin-like growth factor 1 receptor), and various cellular processes regulated by the enzymes it inhibits .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Given its potential targets and mode of action, it can be inferred that the compound may have effects on pain perception, cell growth and proliferation, and various cellular processes regulated by the enzymes it inhibits .
Properties
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-10-13(17-22(19,20)12-6-5-9-21-12)11(2)16-14(15-10)18-7-3-4-8-18/h5-6,9,17H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEPKKJIOHFDPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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